molecular formula C18H20O3 B14602164 4-Methylphenyl 4-butoxybenzoate CAS No. 58600-97-8

4-Methylphenyl 4-butoxybenzoate

Katalognummer: B14602164
CAS-Nummer: 58600-97-8
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: YFDADOWCVBYMQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylphenyl 4-butoxybenzoate is an organic compound with the molecular formula C18H20O3 It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a 4-methylphenyl and a 4-butoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 4-butoxybenzoate typically involves the esterification reaction between 4-methylphenol and 4-butoxybenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylphenyl 4-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methylphenyl 4-butoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Methylphenyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release 4-methylphenol and 4-butoxybenzoic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    4-Methylphenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a butoxy group.

    4-Methylphenyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a butoxy group.

    4-Methylphenyl 4-propoxybenzoate: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness: 4-Methylphenyl 4-butoxybenzoate is unique due to the presence of the butoxy group, which imparts specific chemical and physical properties

Eigenschaften

CAS-Nummer

58600-97-8

Molekularformel

C18H20O3

Molekulargewicht

284.3 g/mol

IUPAC-Name

(4-methylphenyl) 4-butoxybenzoate

InChI

InChI=1S/C18H20O3/c1-3-4-13-20-16-11-7-15(8-12-16)18(19)21-17-9-5-14(2)6-10-17/h5-12H,3-4,13H2,1-2H3

InChI-Schlüssel

YFDADOWCVBYMQW-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.